REACTION_CXSMILES
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[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[CH:13]=[CH:12][N:11]=[C:10]([C:14](OC)=[O:15])[CH:9]=1>C(OCC)C>[Cl:7][C:8]1[CH:13]=[CH:12][N:11]=[C:10]([CH2:14][OH:15])[CH:9]=1 |f:0.1.2.3.4.5|
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Name
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|
Quantity
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0.45 g
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Type
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reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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2 g
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Type
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reactant
|
Smiles
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ClC1=CC(=NC=C1)C(=O)OC
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Name
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|
Quantity
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40 mL
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Type
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solvent
|
Smiles
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C(C)OCC
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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C(C)OCC
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Type
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CUSTOM
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Details
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The resulting mixture was stirred at room temp. overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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quenched with successive addition of water (0.45 mL), 15% aqueous NaOH (0.45 mL), and water (1.35 mL)
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Type
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STIRRING
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Details
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The resultant slurry was stirred at room temp. for 30 min.
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Duration
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30 min
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Type
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FILTRATION
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Details
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filtered through a small plug of Celite
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Type
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WASH
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Details
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The filtrate was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under vacuum
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Reaction Time |
8 (± 8) h |
Name
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|
Type
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product
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Smiles
|
ClC1=CC(=NC=C1)CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |